molecular formula C12H11N3O2 B1518563 5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1155462-84-2

5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B1518563
CAS No.: 1155462-84-2
M. Wt: 229.23 g/mol
InChI Key: OKHTXDLPXCPMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

The synthesis of 5-amino-1,2,3-triazole-4-carboxylates using a ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides demonstrates the compound's relevance in creating triazole-based scaffolds. This methodology facilitates the production of peptidomimetics and compounds active as HSP90 inhibitors, highlighting its potential in drug discovery and development (Ferrini et al., 2015).

Efficient Synthesis of Triazole Derivatives

The efficient synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates from carboxylic acid hydrazides and ethyl carbethoxyformimidate points to the chemical versatility and applicability of triazole compounds in organic synthesis. These derivatives serve as crucial building blocks in the synthesis of various organic compounds, including drug molecules (Khomenko et al., 2016).

Structural Insights from Crystal and Molecular Structures

Research on the crystal and molecular structures of triazole derivatives, such as 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole, provides valuable insights into the conformation and electronic properties of these molecules. Such studies are fundamental for understanding the reactivity and potential applications of triazole compounds in material science and pharmaceuticals (Boechat et al., 2010).

Lanthanide Metal–Organic Frameworks

The development of lanthanide metal–organic frameworks based on unsymmetrical 1,2,3-triazole-containing tricarboxylic acid ligands showcases the application of triazole derivatives in creating materials with novel properties. These frameworks are explored for luminescence sensing of metal ions and nitroaromatic compounds, indicating their potential in sensor technology and environmental monitoring (Wang et al., 2016).

Polymer-supported Triazole Synthesis

The synthesis of 1,2,4-triazoles on polymer supports illustrates the role of triazole derivatives in facilitating efficient, traceless synthesis of heterocyclic compounds. This approach enables the high-yield production of triazoles, which are valuable in medicinal chemistry and drug design (Samanta & Yli-Kauhaluoma, 2005).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis. Additionally, this compound can bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis. Moreover, this compound can affect the expression of genes involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit key enzymes in metabolic pathways, resulting in the accumulation or depletion of certain metabolites. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its efficacy. In vitro studies have shown that this compound remains stable under specific conditions, but it can degrade when exposed to certain environmental factors. Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have therapeutic effects, such as reducing tumor growth in cancer models. Higher doses may lead to toxic or adverse effects, including organ damage and altered metabolic functions. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing its risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound can inhibit enzymes involved in nucleotide synthesis, leading to changes in metabolic flux and metabolite levels. Understanding these interactions is vital for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to various proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, affecting cellular respiration and energy production .

Properties

IUPAC Name

5-cyclopropyl-1-phenyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-12(17)10-13-11(8-6-7-8)15(14-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHTXDLPXCPMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NN2C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 3
5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 4
5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 5
5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.